2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile
Description
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Properties
IUPAC Name |
2-[2-(2-fluoroethyl)-5-pyridin-3-ylpyrazol-3-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4/c13-4-7-17-11(3-5-14)8-12(16-17)10-2-1-6-15-9-10/h1-2,6,8-9H,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXUIKQDVQNWDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=C2)CC#N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that includes a pyrazole ring, a pyridine moiety, and a fluoroethyl group, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile can be represented as follows:
This compound's unique characteristics arise from the presence of the fluoroethyl group, which enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of 2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile is primarily attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways, potentially leading to therapeutic effects.
- Receptor Modulation : It may act as an allosteric modulator at certain receptors, influencing their signaling pathways and biological responses.
Biological Activity and Research Findings
Recent studies have highlighted various biological activities associated with pyrazole derivatives, including anti-inflammatory, analgesic, and anticancer properties. The following table summarizes key findings related to the biological activity of 2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile:
Case Studies
Several case studies have investigated the efficacy of pyrazole derivatives in clinical and preclinical settings:
- Anticancer Activity : A study evaluated the cytotoxic effects of various pyrazole derivatives on human cancer cell lines. The results indicated that compounds similar to 2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile significantly reduced cell viability through apoptosis mechanisms .
- Anti-inflammatory Effects : Research demonstrated that pyrazole derivatives could modulate inflammatory responses by inhibiting the release of cytokines such as TNF-alpha and IL-6 in cellular models . This suggests potential therapeutic applications in treating inflammatory diseases.
- Mechanistic Studies : Investigations into the binding affinity of pyrazole compounds to various receptors revealed that they could act as positive allosteric modulators (PAMs) for muscarinic receptors, enhancing acetylcholine signaling . This finding supports their potential use in neurological disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
